molecular formula C10H9ClF2O B13030722 2-Chloro-3-(4-(difluoromethyl)phenyl)propanal

2-Chloro-3-(4-(difluoromethyl)phenyl)propanal

Cat. No.: B13030722
M. Wt: 218.63 g/mol
InChI Key: LMBVKPJILXTEGF-UHFFFAOYSA-N
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Description

2-Chloro-3-(4-(difluoromethyl)phenyl)propanal is an organic compound that features a chlorinated propanal group and a difluoromethyl-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(4-(difluoromethyl)phenyl)propanal typically involves the chlorination of a suitable precursor, followed by the introduction of the difluoromethyl group. One common method involves the reaction of 4-(difluoromethyl)benzaldehyde with a chlorinating agent such as thionyl chloride under controlled conditions to yield the desired product. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of by-product formation and optimizing the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(4-(difluoromethyl)phenyl)propanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: 2-Chloro-3-(4-(difluoromethyl)phenyl)propanoic acid.

    Reduction: 2-Chloro-3-(4-(difluoromethyl)phenyl)propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-3-(4-(difluoromethyl)phenyl)propanal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential biological activity, including its effects on enzyme function and cellular processes.

    Medicine: Explored as a potential lead compound in drug discovery, particularly for its ability to interact with specific molecular targets.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(4-(difluoromethyl)phenyl)propanal involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the difluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function and activity.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-3-(4-(trifluoromethyl)phenyl)propanal: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    3-Chloro-2,2-dimethyl-N-(4-(trifluoromethyl)phenyl)propanamide: Contains a trifluoromethyl group and an amide functional group.

Uniqueness

2-Chloro-3-(4-(difluoromethyl)phenyl)propanal is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H9ClF2O

Molecular Weight

218.63 g/mol

IUPAC Name

2-chloro-3-[4-(difluoromethyl)phenyl]propanal

InChI

InChI=1S/C10H9ClF2O/c11-9(6-14)5-7-1-3-8(4-2-7)10(12)13/h1-4,6,9-10H,5H2

InChI Key

LMBVKPJILXTEGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(C=O)Cl)C(F)F

Origin of Product

United States

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